N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a meta-tolyl (3-methylphenyl) group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 2-fluorophenyl group. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-5-4-6-12(9-11)16-20-17(24-21-16)23-10-15(22)19-14-8-3-2-7-13(14)18/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCPSPHLHRWFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Fluorophenyl Group: The 2-fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using 2-fluorobenzene derivatives.
Formation of Acetamide Linkage: The final step involves the coupling of the thiadiazole derivative with an appropriate acetamide precursor under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage, potentially forming amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used depending on the desired substitution.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their potential as anticancer agents. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
- Mechanism of Action : Thiadiazole compounds can interact with biological targets due to their ability to cross cellular membranes effectively. This property allows them to exert significant biological effects, including the inhibition of tumor growth and induction of apoptosis in cancer cells .
-
Case Studies :
- A study reported that derivatives containing thiadiazole rings demonstrated decreased viability in several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and leukemia cells. For instance, compounds with specific substituents showed IC50 values ranging from 10.8 µM to 33.3 µM against these cell lines .
- Another investigation highlighted the efficacy of thiadiazole derivatives in reducing tumor growth in xenograft models, indicating their potential for further development as therapeutic agents .
Antimicrobial Properties
The antimicrobial activity of thiadiazole derivatives is another area where N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide shows promise:
- Spectrum of Activity : Research indicates that thiadiazole derivatives can exhibit significant antibacterial and antifungal properties. For example, certain compounds have shown activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
-
Research Findings :
- In vitro studies demonstrated that some thiadiazole derivatives exhibited higher antimicrobial activity compared to standard antibiotics. For instance, a derivative with a similar structure showed MIC values lower than those of established antimicrobials like itraconazole .
- Specific tests revealed that modifications on the thiadiazole ring could enhance antimicrobial potency, suggesting pathways for optimizing these compounds for clinical use .
Antifungal Activity
The antifungal potential of thiadiazole derivatives is also noteworthy:
- Efficacy Against Fungal Strains : Thiadiazole compounds have been tested against various fungal pathogens, displaying promising results. Some derivatives have shown activity comparable or superior to conventional antifungal agents .
- Case Studies :
Computational Studies
Computational methods are increasingly used to predict the biological activity of thiadiazole derivatives:
- Molecular Docking : Studies utilizing molecular docking simulations have provided insights into how these compounds interact with target proteins involved in cancer and microbial infections. These computational approaches help in understanding structure-activity relationships (SAR) and guiding further synthesis efforts .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, focusing on structural variations, biological activities, and research findings:
Key Structural and Functional Comparisons:
Core Heterocycle: The 1,2,4-thiadiazole core in the target compound (vs. Triazole-containing analogs (e.g., AS111) show marked anti-inflammatory activity, suggesting that core heterocycle choice significantly impacts biological targeting .
Substituent Effects :
- Fluorine vs. Chlorine : The 2-fluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ’s 2-chlorophenyl derivative) due to fluorine’s smaller size and higher electronegativity .
- Meta-Tolyl Group : The 3-(m-tolyl) substituent on the thiadiazole ring provides steric bulk and lipophilicity, which could enhance binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors with similar substituents .
Biological Activity Trends :
- Anti-inflammatory Activity : AS111, a triazole-based analog, outperformed diclofenac in preclinical models, highlighting the importance of the pyridyl-triazole scaffold . The target compound’s thiadiazole core may offer distinct selectivity profiles.
- Kinase Inhibition : Compounds with fluorophenyl-thioacetamide motifs (e.g., ’s triazole derivative) are explored as kinase inhibitors, suggesting the target compound could have similar applications .
Synthetic Accessibility :
- The ethyl ester derivative of the target compound () indicates feasible synthetic routes via thioether formation and amide coupling, paralleling methods used for AS111 and related triazoles .
Biological Activity
N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that incorporates a 1,2,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Structure and Synthesis
The compound features a thiadiazole ring which contributes significantly to its biological activity. The synthesis typically involves the reaction of 2-fluoroaniline with thiadiazole derivatives through acetamide formation. This structural framework is essential for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to demonstrate effectiveness against several bacterial strains.
| Compound | Target Organism | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 32.6 | Higher than Itraconazole |
| Compound B | Escherichia coli | 47.5 | Moderate |
| Compound C | Aspergillus niger | 50.0 | Significant |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines. For instance, studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation effectively.
Cytotoxicity Data
The compound exhibited selective cytotoxicity towards the K562 cell line expressing the Bcr-Abl tyrosine kinase, indicating potential as a targeted therapy for chronic myelogenous leukemia.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Properties : A series of thiadiazole derivatives were tested against common pathogens. The results indicated that modifications at the thiadiazole ring enhanced antibacterial activity significantly compared to standard antibiotics .
- Cytotoxic Evaluation : A study assessed the cytotoxic effects of various thiadiazole derivatives on breast and colon cancer cell lines. The data highlighted that certain substitutions led to improved efficacy against MCF-7 and HCT-116 cells .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-(2-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves coupling a thiadiazole-thiol intermediate with a 2-fluorophenylacetamide derivative under nucleophilic substitution conditions. Key steps include:
- Thiadiazole-thiol preparation : Reacting 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol with a halogenated acetamide precursor.
- Optimization : Use of continuous flow reactors (for temperature/pressure control) to minimize by-products and improve efficiency .
- Purification : Column chromatography or recrystallization to isolate the target compound. Sodium hydroxide reflux conditions (as in analogous syntheses) enhance reaction completion .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., fluorophenyl and thiadiazole moieties) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm for the acetamide group) .
- HPLC : Assess purity (>95%) by quantifying impurities like unreacted thiol or acetamide precursors .
Q. What are common impurities formed during synthesis, and how are they characterized?
- Methodological Answer :
- By-products : Unreacted intermediates (e.g., residual thiadiazole-thiol) or dimerization products.
- Characterization : Use TLC (hexane:ethyl acetate, 9:1) to monitor reaction progress. LC-MS or GC-MS identifies impurities by mass fragmentation .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with enzymes like α-glucosidase or acetylcholinesterase?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (e.g., α-glucosidase PDB ID 5NN8) by removing water and adding polar hydrogens.
- Ligand Preparation : Optimize the compound’s 3D structure using Gaussian for DFT-based geometry optimization.
- Validation : Compare binding scores (ΔG) with known inhibitors. Studies on analogous thiadiazoles show hydrogen bonding with active-site residues (e.g., Asp214 in α-glucosidase) .
Q. How to resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin).
- Mechanistic Follow-up : Perform kinase profiling (e.g., EGFR inhibition assays) to confirm target specificity. For example, fluorophenyl-thiadiazole analogs show IC values against EGFR mutants via competitive binding .
- Statistical Analysis : Apply ANOVA to assess inter-assay variability and identify outliers .
Q. What strategies are recommended for designing analogs to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Core Modifications : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects.
- Side-Chain Variations : Substitute the fluorophenyl group with heterocycles (e.g., pyridine) to enhance solubility.
- Biological Testing : Prioritize analogs with improved docking scores or metabolic stability (tested via microsomal assays) .
Q. How to use X-ray crystallography for structural elucidation, and what challenges might arise?
- Methodological Answer :
- Crystallization : Use vapor diffusion with PEG 8000 as a precipitant. Thiadiazole derivatives often form monoclinic crystals (space group P2/c).
- Data Collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
- Refinement : Apply SHELXL for structure refinement. Challenges include twinning (resolved via TWINLAW in SHELX) or poor diffraction (addressed by cryocooling) .
Q. How to validate target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound treatment (indicative of binding).
- Knockdown Studies : Use siRNA against proposed targets (e.g., EGFR) to observe reduced compound efficacy.
- Fluorescence Labeling : Tag the compound with a fluorophore (e.g., BODIPY) to track cellular localization via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
